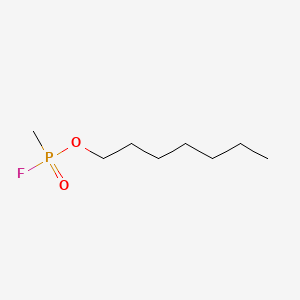![molecular formula C9H6F6O2S B12567499 1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene CAS No. 194222-97-4](/img/structure/B12567499.png)
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethanesulfonyl groups attached to a benzene ring
Métodos De Preparación
One common method is the trifluoromethylation of aromatic compounds using trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) as a reagent under photoredox catalysis conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl and trifluoromethanesulfonyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex molecules.
Common reagents used in these reactions include halides, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Aplicaciones Científicas De Investigación
1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique properties make it a candidate for drug development and other biomedical applications.
Industry: It is used in the production of agrochemicals and materials with specific desired properties
Mecanismo De Acción
The mechanism by which 1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoromethanesulfonyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds include:
- 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene
- 1-(Methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene
Compared to these compounds, 1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethyl and trifluoromethanesulfonyl groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
194222-97-4 |
|---|---|
Fórmula molecular |
C9H6F6O2S |
Peso molecular |
292.20 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-4-(trifluoromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H6F6O2S/c10-8(11,12)7-3-1-6(2-4-7)5-18(16,17)9(13,14)15/h1-4H,5H2 |
Clave InChI |
FNBCUMHQBDQVGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



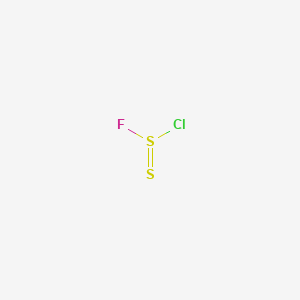
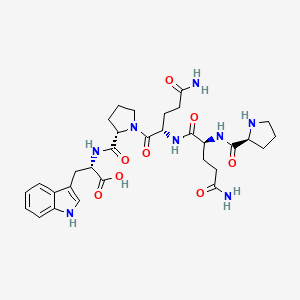
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
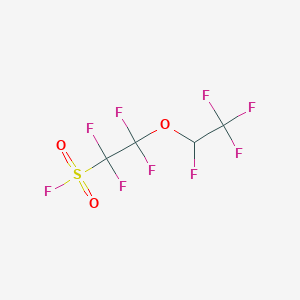

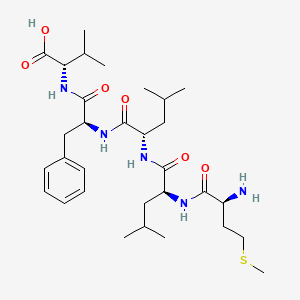
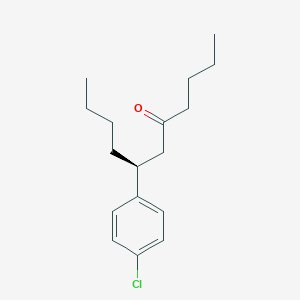
![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
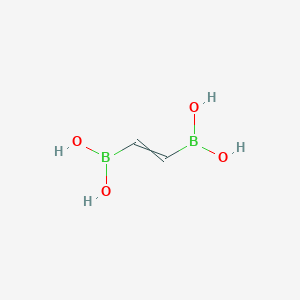
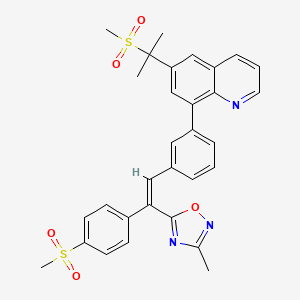
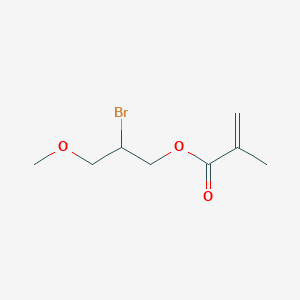
![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
